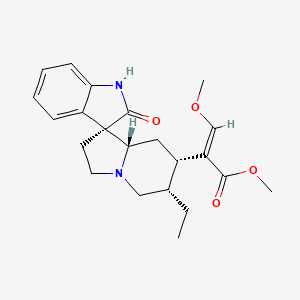

Corynoxine B

Description

This compound is a natural product found in Uncaria macrophylla and Mitragyna speciosa with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-XYEDMTIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Beclin-1 Dependent Autophagy Induction by Corynoxine B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of Corynoxine B-induced autophagy, with a specific focus on the Beclin-1 dependent pathway. This compound, a natural alkaloid, has emerged as a significant autophagy inducer with neuroprotective potential, particularly in the context of neurodegenerative diseases like Parkinson's.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways.

Core Mechanism of Action

This compound induces autophagy through a signaling cascade that is dependent on Beclin-1 but independent of the well-known mTOR pathway.[3] The central mechanism involves the direct binding of this compound to High Mobility Group Box 1 and 2 (HMGB1/2) proteins.[1] This interaction enhances the association between HMGB1/2 and Beclin-1, a key regulator of autophagy. The strengthened HMGB1/2-Beclin-1 interaction subsequently activates the Class III phosphatidylinositol 3-kinase (PI3KC3)/VPS34 complex, a critical step in the initiation of autophagosome formation. This targeted activation of the Beclin-1/VPS34 complex distinguishes this compound's mechanism from other autophagy inducers that primarily act by inhibiting the mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on autophagy induction and its neuroprotective effects.

Table 1: In Vitro Effects of this compound on Autophagy Markers

| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |

| PC12 | This compound | 20 µM | 6 h | Significantly increased formation of EGFP-2xFYVE puncta, indicating PI3KC3 activation. | |

| N2a | This compound | 20 µM | 12 h | Increased levels of LC3B-II and decreased levels of SQSTM1/p62. | |

| SH-SY5Y | This compound | 25, 50, 100 µM | - | Ameliorated manganese-induced autophagic dysregulation. |

Table 2: In Vivo Effects of this compound in Parkinson's Disease Models

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Wild-type α-syn transgenic Drosophila | This compound | - | 6 h | Induced formation of GFP-Atg8a puncta in fat bodies. | |

| A53T α-syn transgenic mice | This compound | 10, 20 mg/kg | 21 days | Improved motor dysfunction and prevented loss of dopaminergic neurons. | |

| MPTP-induced mouse model of PD | This compound | 10, 20 mg/kg | 21 days | Significantly improved motor dysfunction. |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of this compound-induced autophagy.

Cell Culture and Transfection

-

Cell Lines: PC12 and N2a cells are commonly used neuronal cell lines for studying autophagy in the context of neurodegeneration.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For visualization of autophagic structures, cells can be transfected with plasmids such as EGFP-2xFYVE (to detect PI3P) or RFP-LC3 using transfection reagents like Lipofectamine 3000.

Autophagy Flux Assays

-

Western Blotting: The conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62 are key indicators of autophagy induction. Cells are treated with this compound for specified durations, and cell lysates are subjected to SDS-PAGE and immunoblotting with antibodies against LC3B and SQSTM1.

-

Fluorescence Microscopy: Cells transfected with fluorescently tagged LC3 (e.g., GFP-LC3) are treated with this compound. The formation of puncta, representing the recruitment of LC3 to autophagosome membranes, is visualized and quantified using confocal microscopy. To measure autophagic flux, experiments are often performed in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine (CQ) to assess the degradation of autophagosomes.

Co-immunoprecipitation (Co-IP)

-

Objective: To determine the interaction between Beclin-1 and HMGB1/2.

-

Procedure: N2a cells expressing Flag-tagged Beclin-1 are treated with this compound. Cell lysates are then incubated with anti-Flag antibody-conjugated beads to immunoprecipitate the Beclin-1 complex. The immunoprecipitates are subsequently analyzed by Western blotting using antibodies against HMGB1 and HMGB2 to detect their presence in the complex.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to HMGB1/2.

-

Procedure: Cell lysates are incubated with this compound or a vehicle control. The samples are then heated to various temperatures, and the soluble fraction is analyzed by Western blotting for the presence of HMGB1/2. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Surface Plasmon Resonance (SPR)

-

Objective: To quantitatively measure the binding affinity between this compound and HMGB1/2.

-

Procedure: Recombinant HMGB1 or HMGB2 protein is immobilized on a sensor chip. Different concentrations of this compound are then passed over the chip, and the binding events are detected in real-time as changes in the refractive index.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced autophagy and a typical experimental workflow.

Caption: Signaling pathway of this compound-induced Beclin-1 dependent autophagy.

Caption: A typical experimental workflow to study this compound's effect on autophagy.

References

The Direct Interaction of Corynoxine B with HMGB1/2 Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the direct binding of Corynoxine B (Cory B), a natural alkaloid, to High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins. This compound has been identified as a promising autophagy inducer with neuroprotective properties, and its direct interaction with HMGB1/2 is a key mechanism in its mode of action.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used to demonstrate this interaction, and illustrates the associated signaling pathways.

Quantitative Binding Data

The direct binding of this compound to HMGB1 and HMGB2 has been quantified using Surface Plasmon Resonance (SPR), revealing a micromolar affinity. The equilibrium dissociation constants (KD) are summarized below, indicating a direct, although moderate, binding affinity.

| Ligand | Analyte | KD (µmol/L) | Experimental Method |

| This compound | HMGB1 | 150 ± 10 | Surface Plasmon Resonance (SPR) |

| This compound | HMGB2 | 210 ± 10 | Surface Plasmon Resonance (SPR) |

Table 1: Summary of quantitative binding data for this compound with HMGB1 and HMGB2 proteins. Data sourced from titration results.[3]

Molecular Interaction and Binding Site

Molecular docking studies have been employed to predict the specific binding sites of this compound on HMGB1 and HMGB2. These computational analyses suggest that this compound settles into a specific cavity on both proteins.[3]

-

HMGB1 Binding Cavity: The predicted binding pocket for this compound in HMGB1 is composed of the amino acid residues K88, F89, K90, K96, R97, P98, P99, S100, and F103.[3]

-

HMGB2 Binding Cavity: A similar binding pocket is predicted for HMGB2, involving residues K88, K90, R97, P98, S100, F103, and K152.

Notably, these binding sites are located near the C106 residue, a critical site for regulating the nucleocytoplasmic translocation of HMGB1.

Experimental Protocols

The direct binding of this compound to HMGB1/2 has been validated through several key experimental techniques. The methodologies for these experiments are detailed below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context. It operates on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Experimental Workflow:

-

Cell Culture and Treatment: N2a cells are cultured and treated with either a control vehicle or this compound (e.g., 20 µmol/L).

-

Harvesting and Lysis: After treatment, cells are harvested and lysed to release cellular proteins.

-

Heating Gradient: The cell lysates are divided into aliquots and heated to a range of temperatures.

-

Separation of Aggregates: The heated lysates are centrifuged to separate the heat-induced aggregated proteins (pellet) from the soluble proteins (supernatant).

-

Protein Analysis: The amount of soluble HMGB1 and HMGB2 remaining at each temperature is quantified by Western blot analysis.

-

Melting Curve Generation: By plotting the relative intensity of the soluble protein bands against the temperature, thermal melting curves are generated. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.

The workflow for CETSA is depicted in the following diagram.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It was used to determine the binding kinetics and affinity of this compound to HMGB1/2.

Experimental Protocol:

-

Chip Preparation: Purified recombinant HMGB1 or HMGB2 protein is immobilized onto a sensor chip surface through covalent bonding.

-

Analyte Injection: Solutions containing various concentrations of this compound are flowed over the chip surface.

-

Binding Measurement: The binding of this compound to the immobilized HMGB1/2 proteins is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in real-time as a sensorgram.

-

Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.

-

Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants (kd/ka).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context. In this case, it was used to demonstrate that this compound enhances the interaction between HMGB1/2 and Beclin 1.

Experimental Protocol:

-

Cell Transfection and Treatment: N2a cells are transfected with a tagged version of a protein of interest (e.g., Flag-Beclin 1). The cells are then treated with this compound or a vehicle control.

-

Cell Lysis: The cells are lysed to release protein complexes.

-

Immunoprecipitation: An antibody specific to the tagged protein (e.g., anti-Flag) is added to the lysate and incubated to form an antibody-protein complex. This complex is then captured using magnetic beads.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blot using antibodies against the suspected interacting proteins (e.g., HMGB1, HMGB2). An increased amount of co-precipitated HMGB1/2 in the this compound-treated sample indicates an enhanced interaction with Beclin 1.

Signaling Pathway

The direct binding of this compound to HMGB1/2 is an upstream event that triggers a signaling cascade leading to the induction of autophagy. This pathway is crucial for the clearance of protein aggregates, such as α-synuclein in models of Parkinson's disease.

Mechanism of Action:

-

Binding and Translocation: this compound binds to HMGB1 and HMGB2 in the nucleus. This interaction is thought to promote the translocation of HMGB1/2 from the nucleus to the cytoplasm.

-

Interaction with Beclin 1: In the cytoplasm, HMGB1/2 interacts with Beclin 1, a key protein in the autophagy process. This compound treatment has been shown to enhance this interaction.

-

Activation of PI3KC3 Complex: The enhanced interaction between HMGB1/2 and Beclin 1 promotes the activity of the Beclin 1/VPS34 complex, also known as the Class III phosphatidylinositol 3-kinase (PI3KC3) complex.

-

Autophagy Induction: The activation of the PI3KC3 complex leads to the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the nucleation of the autophagosome, thereby inducing autophagy.

The proposed signaling pathway is visualized in the diagram below.

References

Neuroprotective Effects of Corynoxine B in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Corynoxine B, an oxindole alkaloid, in various preclinical models of Parkinson's disease (PD). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the quantitative efficacy, experimental methodologies, and underlying molecular mechanisms of this compound and its related compounds.

Executive Summary

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of α-synuclein aggregates. Current therapies primarily manage symptoms and do not halt disease progression. This compound has emerged as a promising neuroprotective agent, demonstrating significant efficacy in preclinical PD models. Its mechanism of action is primarily attributed to the induction of autophagy, leading to the clearance of pathogenic protein aggregates and a reduction in neuroinflammation. This guide synthesizes key findings from multiple studies to provide a detailed understanding of its therapeutic potential.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Corynoxine (Cory) and its derivative this compound (Cory B) has been quantified in several in vitro and in vivo models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of Corynoxine in Rotenone-Induced Parkinson's Disease Models

| Animal Model | Treatment Group | Dosage | Duration | Key Outcomes & Percentage Change |

| Rotenone-induced Rat Model | Corynoxine - Low (Cory-L) | 2.5 mg/kg | 4 weeks | - Apomorphine-induced rotations: Decreased significantly - Striatal Dopamine Levels: Increased significantly - Tyrosine Hydroxylase (TH)-positive neurons in SNpc: Increased significantly |

| Corynoxine - High (Cory-H) | 5 mg/kg | 4 weeks | - Apomorphine-induced rotations: Decreased significantly (more than Cory-L) - Striatal Dopamine Levels: Increased significantly (more than Cory-L) - TH-positive neurons in SNpc: Increased significantly (more than Cory-L) | |

| Rotenone-induced Mouse Model | Corynoxine - Low (Cory-L) | 5 mg/kg | 4 weeks | - Rotarod test (time on rod): Increased significantly - Pole test (turning time): Decreased significantly - Striatal Dopamine Levels: Increased significantly - TH-positive neurons in SNpc: Increased significantly |

| Corynoxine - High (Cory-H) | 10 mg/kg | 4 weeks | - Rotarod test (time on rod): Increased significantly (more than Cory-L) - Pole test (turning time): Decreased significantly (more than Cory-L) - Striatal Dopamine Levels: Increased significantly (more than Cory-L) - TH-positive neurons in SNpc: Increased significantly (more than Cory-L) |

Table 2: In Vivo Efficacy of this compound Derivative (CB6) in MPTP-Induced Parkinson's Disease Mouse Model

| Animal Model | Treatment Group | Dosage | Duration | Key Outcomes & Percentage Change |

| MPTP-induced Mouse Model | CB6 - Low | 10 mg/kg/day | 21 days | - Motor dysfunction: Significantly improved - Dopaminergic neurons in striatum and SNpc: Loss was significantly prevented |

| CB6 - High | 20 mg/kg/day | 21 days | - Motor dysfunction: Significantly improved (greater than 10 mg/kg) - Dopaminergic neurons in striatum and SNpc: Loss was significantly prevented (greater than 10 mg/kg) |

Table 3: In Vitro Efficacy of Corynoxine and its Derivatives

| Cell Model | Compound | Concentration | Duration | Key Outcomes & Percentage Change |

| MPP+-treated PC12 cells | CB6 | 5-40 µM | 24 hours | - Cell apoptosis: Inhibited in a dose-dependent manner - Cell viability: Increased in a dose-dependent manner - Autophagy flux: Accelerated in a dose-dependent manner |

| N2a neural cells | CB6 | 5-40 µM | Not Specified | - Autophagy flux: Accelerated in a dose-dependent manner |

| Inducible PC12 cells (overexpressing mutant α-synuclein A53T) | Corynoxine | 25 µM | 24 hours | - IL-8 release: Diminished |

Signaling Pathways and Molecular Mechanisms

This compound exerts its neuroprotective effects through the modulation of key cellular signaling pathways, primarily by inducing autophagy to clear aggregated α-synuclein.

mTOR-Dependent Autophagy Pathway

One of the primary mechanisms by which Corynoxine induces autophagy is through the inhibition of the mechanistic target of rapamycin (mTOR) pathway. By downregulating the phosphorylation of mTOR and its downstream effector p70S6K, Corynoxine promotes the initiation of autophagy, leading to the degradation of α-synuclein

Methodological & Application

Application Notes and Protocols for Creating Corynoxine B-Loaded Exosomes for Brain Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Corynoxine B-loaded exosomes as a promising strategy for targeted brain delivery in the context of neurodegenerative diseases.

Introduction

This compound, a tetracyclic oxindole alkaloid, has demonstrated significant neuroprotective properties, including the induction of autophagy to clear toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] However, its therapeutic potential is limited by poor permeability across the blood-brain barrier (BBB).[4][5] Exosomes, nano-sized extracellular vesicles, have emerged as ideal natural carriers for brain drug delivery due to their ability to cross the BBB, inherent biocompatibility, and low immunogenicity. This document outlines the methodology for producing, loading, and characterizing this compound-loaded exosomes, providing a foundation for preclinical research and development. A recent study has demonstrated the successful delivery of this compound to the brain in a mouse model of Alzheimer's disease using engineered exosomes.

I. Experimental Protocols

Production and Isolation of Exosomes from Cell Culture

Exosomes can be harvested from the conditioned media of various cell types. Mesenchymal stem cells (MSCs) are a commonly used source due to their scalability and therapeutic properties.

Protocol 1: Exosome Production and Isolation via Differential Ultracentrifugation

-

Cell Culture: Culture human mesenchymal stem cells (hMSCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For exosome collection, replace the standard FBS with exosome-depleted FBS.

-

Conditioned Media Collection: After 48-72 hours, collect the cell culture supernatant.

-

Centrifugation Steps to Remove Cellular Debris:

-

Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.

-

Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.

-

-

Exosome Pelleting:

-

Filter the supernatant through a 0.22 µm filter.

-

Ultracentrifuge the cleared supernatant at 100,000 x g for 70-90 minutes at 4°C.

-

Discard the supernatant and resuspend the exosome pellet in sterile phosphate-buffered saline (PBS).

-

-

Washing Step:

-

Repeat the ultracentrifugation at 100,000 x g for 70-90 minutes at 4°C to wash the exosome pellet.

-

-

Final Resuspension and Storage:

-

Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS.

-

Store the purified exosomes at -80°C.

-

Loading of this compound into Exosomes

Several methods can be employed to load small molecules like this compound into exosomes. Sonication is a direct and effective method.

Protocol 2: this compound Loading via Sonication

-

Preparation: In a sterile microcentrifuge tube, mix the purified exosomes (e.g., 1 mg/mL in PBS) with a solution of this compound (concentration to be optimized, e.g., 1-5 mM).

-

Sonication: Place the tube in a bath sonicator and sonicate for a total of 5 minutes (e.g., 30 seconds on, 30 seconds off cycles) at 4°C to prevent overheating and degradation.

-

Post-Loading Incubation: Incubate the mixture at 37°C for 1 hour to allow for membrane resealing.

-

Purification of Loaded Exosomes:

-

Remove unloaded this compound by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.

-

Alternatively, use size-exclusion chromatography columns to separate the larger drug-loaded exosomes from the smaller, free drug molecules.

-

-

Final Product: Resuspend the pellet of this compound-loaded exosomes in sterile PBS and store at -80°C.

Characterization of this compound-Loaded Exosomes

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the final product.

Protocol 3: Biophysical and Molecular Characterization

-

Size and Concentration Analysis:

-

Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the exosome preparations. Exosomes typically range from 30-150 nm in diameter.

-

-

Morphological Analysis:

-

Transmission Electron Microscopy (TEM): Visualize the morphology of the exosomes to confirm their characteristic cup-shaped appearance.

-

-

Protein Marker Analysis:

-

Western Blotting: Confirm the presence of exosomal marker proteins (e.g., CD9, CD63, TSG101) and the absence of contaminating cellular proteins.

-

-

Quantification of this compound Loading:

-

High-Performance Liquid Chromatography (HPLC): Lyse the loaded exosomes and quantify the amount of encapsulated this compound to determine loading efficiency and capacity.

-

Loading Efficiency (%): (Amount of drug in exosomes / Initial amount of drug used) x 100

-

Loading Capacity (%): (Amount of drug in exosomes / Total amount of exosomes) x 100

-

II. Data Presentation

Table 1: Characterization of Unloaded and this compound-Loaded Exosomes

| Parameter | Unloaded Exosomes | This compound-Loaded Exosomes | Method |

| Size (Diameter, nm) | 100 ± 20 | 110 ± 25 | NTA |

| Concentration (particles/mL) | 1 x 10¹⁰ | 0.9 x 10¹⁰ | NTA |

| Zeta Potential (mV) | -15 ± 5 | -18 ± 6 | DLS |

| Morphology | Cup-shaped vesicles | Cup-shaped vesicles | TEM |

| Exosomal Markers (CD9, CD63) | Positive | Positive | Western Blot |

| This compound Loading Efficiency (%) | N/A | ~28% | HPLC |

| This compound Loading Capacity (%) | N/A | To be determined | HPLC |

Table 2: Comparison of Exosome Loading Methods for Small Molecules

| Loading Method | Principle | Advantages | Disadvantages |

| Incubation | Passive diffusion down a concentration gradient. | Simple, gentle, preserves exosome integrity. | Low loading efficiency, suitable for lipophilic drugs. |

| Sonication | High-frequency sound waves create transient pores in the exosome membrane. | Higher loading efficiency than incubation. | Can potentially damage exosomes if not optimized. |

| Electroporation | An electrical field creates temporary pores in the exosome membrane. | High loading efficiency for a variety of molecules. | Can cause aggregation and damage to exosomes and cargo. |

| Extrusion | Forcing exosomes and drug solution through a membrane with a defined pore size. | Good loading efficiency, produces uniformly sized vesicles. | Can be harsh and lead to exosome rupture. |

III. Signaling Pathway

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell line, equipment, and reagents used. All experiments should be conducted under appropriate sterile conditions.

References

- 1. TechInnovation 2021 [2021.techinnovation.com.sg]

- 2. Treatment of Parkinson’s Disease Using this compound - Innovation Hub@HK [innovationhub.hk]

- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

Enantioselective Synthesis of Corynoxine B and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Corynoxine B, a spirocyclic oxindole alkaloid, and its derivatives. The synthetic strategy is based on the catalytic, asymmetric platform developed by Nam, Tam, Miller, and Scheidt, which allows for the efficient and stereocontrolled construction of the corynantheine alkaloid core. This methodology provides access to both (+)-corynoxine and (-)-corynoxine B, enabling further investigation into their distinct biological activities. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound is a naturally occurring oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. It belongs to the corynantheine class of alkaloids, which are known for their diverse and significant pharmacological properties. The complex, three-dimensional architecture of this compound, featuring a spiro-oxindole core and multiple stereocenters, presents a considerable challenge for synthetic chemists. Enantioselective synthesis is crucial as different stereoisomers of these alkaloids often exhibit distinct biological profiles. This document details a recently developed catalytic and asymmetric synthetic platform that provides a unified approach to access various corynantheine alkaloids, including this compound.[1][2]

Synthetic Strategy Overview

The enantioselective synthesis of (+)-corynoxine and (-)-corynoxine B is achieved through a multi-step sequence starting from readily available materials. The key features of this synthetic platform include:

-

N-Heterocyclic Carbene (NHC) Catalyzed Annulation: A highly enantio- and diastereoselective annulation reaction to construct the core tetracyclic structure.

-

Amidation and N-Acyliminium Ion Cyclization: A sequence to forge the tetracyclic Corynanthe alkaloid core.

-

Diastereoselective Reduction: A crucial step to set the stereochemistry at a key position.

-

Late-Stage Functionalization: Introduction of the ethylidene side chain and final cyclization to yield the target molecules.

This approach offers a divergent pathway to access different stereoisomers and derivatives for biological evaluation.

Data Presentation

Table 1: Summary of Key Reaction Yields and Enantioselectivities

| Step No. | Reaction | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |

| 1 | NHC-catalyzed [4+2] Annulation | Tetracyclic lactam | 85 | >99% ee |

| 2 | Reduction of Lactam | Tetracyclic amine | 92 | - |

| 3 | Acylation | N-Acyl tetracycle | 95 | - |

| 4 | N-Acyliminium Ion Cyclization | Pentacyclic intermediate | 78 | - |

| 5 | Diastereoselective Reduction | Pentacyclic alcohol | 88 | >20:1 dr |

| 6 | Olefination | Ethylidene intermediate | 75 | - |

| 7 | Deprotection and Cyclization | (+)-Corynoxine | 65 | - |

| 8 | Isomerization | (-)-Corynoxine B | 90 | - |

Note: The yields and selectivities are based on the optimized conditions reported in the primary literature and may vary depending on experimental conditions.

Experimental Protocols

Materials and General Methods

All reactions should be carried out under an inert atmosphere (argon or nitrogen) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra should be recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) should be used to confirm the identity of the synthesized compounds.

Synthesis of the Tetracyclic Lactam (Key Intermediate)

This protocol describes the initial key NHC-catalyzed annulation to form the chiral tetracyclic lactam.

-

To a solution of the appropriate N-heterocyclic carbene (NHC) precatalyst (5 mol%) and a suitable base (e.g., DBU, 10 mol%) in a dry, non-polar solvent (e.g., toluene, 0.1 M) at room temperature, add the enal starting material (1.0 equiv).

-

Add the α,β-unsaturated ester (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired tetracyclic lactam.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conversion to (+)-Corynoxine

This multi-step protocol outlines the conversion of the tetracyclic lactam to (+)-Corynoxine.

-

Reduction of the Lactam: To a solution of the tetracyclic lactam (1.0 equiv) in a dry ethereal solvent (e.g., THF, 0.1 M) at 0 °C, add a reducing agent (e.g., LiAlH₄, 2.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate to yield the tetracyclic amine, which can be used in the next step without further purification.

-

Acylation and Cyclization: Follow the established literature procedures for the acylation of the amine and subsequent N-acyliminium ion cyclization to construct the pentacyclic core.

-

Diastereoselective Reduction and Olefination: Perform a diastereoselective reduction of the ketone functionality followed by a Wittig-type olefination to introduce the characteristic ethylidene side chain.

-

Final Deprotection and Cyclization: Remove any protecting groups and induce the final cyclization to yield (+)-corynoxine. Purify by flash column chromatography.

Synthesis of (-)-Corynoxine B

-

Isomerization of (+)-Corynoxine: Dissolve (+)-corynoxine (1.0 equiv) in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a base (e.g., sodium methoxide).

-

Stir the reaction at room temperature for 12-24 hours, monitoring the epimerization at C7 by HPLC or NMR.

-

Upon reaching equilibrium, quench the reaction and purify by flash column chromatography or preparative HPLC to isolate (-)-corynoxine B.

Visualizations

Synthetic Pathway of this compound

Caption: Key transformations in the enantioselective synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for a single synthetic step.

Conclusion

The methodologies described provide a robust and versatile platform for the enantioselective synthesis of this compound and its derivatives. By following these detailed protocols, researchers can access these complex natural products in a stereocontrolled manner, facilitating further studies into their therapeutic potential. The modularity of the synthetic route also opens up possibilities for the creation of novel analogs with potentially enhanced or new biological activities, thereby supporting drug discovery and development efforts in this important class of alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Improving Corynoxine B Brain Permeability for In Vivo Studies

Welcome to the technical support center for researchers working with Corynoxine B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its low brain permeability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain permeability a concern?

A1: this compound is a natural oxindole alkaloid with neuroprotective properties, making it a compound of interest for neurological disease research, particularly Parkinson's disease. However, its therapeutic potential is limited by its relatively low permeability across the blood-brain barrier (BBB), which restricts its access to the central nervous system (CNS).[1][2]

Q2: What is the evidence for this compound's low brain permeability?

Q3: Are there any known derivatives of this compound with better brain permeability?

A3: Yes, a derivative named CB6 has been synthesized by modifying this compound with an N-propyl group to increase its hydrophobicity. In vivo studies in mice have shown that CB6 achieves a much higher peak concentration in the brain compared to the parent compound, and a larger proportion of it remains in the brain.

Q4: What are the potential mechanisms limiting this compound's brain entry?

A4: The exact mechanisms are not fully elucidated for this compound. However, for many natural alkaloids, low brain permeability can be attributed to factors such as:

-

Efflux by ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp) is a common efflux pump at the BBB that actively transports a wide range of xenobiotics out of the brain. It is plausible that this compound is a substrate for P-gp or other efflux transporters.

-

Low lipophilicity: The ability of a compound to passively diffuse across the lipid membranes of the BBB is often correlated with its lipophilicity.

-

Metabolism: Rapid metabolism in the brain endothelial cells or periphery can reduce the amount of active compound available to enter the brain.

Q5: What general strategies can be employed to improve the brain permeability of compounds like this compound?

A5: Several strategies can be explored:

-

Chemical Modification: Synthesizing more lipophilic derivatives or prodrugs.

-

Formulation-based Approaches: Encapsulating the compound in nanoparticle-based delivery systems (e.g., PLGA nanoparticles) to facilitate transport across the BBB.

-

Co-administration with Efflux Pump Inhibitors: Using known P-gp inhibitors to increase the brain concentration of P-gp substrates.

Troubleshooting Guides

Problem 1: Low or undetectable levels of this compound in the brain tissue in in vivo studies.

| Possible Cause | Troubleshooting Step |

| Low intrinsic BBB permeability | 1. Confirm with in vitro models: Perform a Caco-2 permeability assay to assess its potential as a P-gp substrate. An efflux ratio greater than 2 suggests it is likely subject to active efflux. 2. Synthesize a more lipophilic derivative: Consider chemical modifications to increase the LogP value of this compound. The synthesis of the N-propyl derivative CB6 is a successful example. |

| Active efflux by transporters like P-glycoprotein (P-gp) | 1. Co-administer with a P-gp inhibitor: In your in vivo experiment, include a group that receives a known P-gp inhibitor (e.g., verapamil, cyclosporin A) prior to this compound administration and compare brain concentrations. 2. Use P-gp knockout models: If available, conduct studies in P-gp knockout animals to directly assess the impact of this transporter. |

| Rapid metabolism | 1. Analyze for metabolites: In your brain and plasma samples, analyze for potential metabolites of this compound. 2. Inhibit metabolic enzymes: If specific metabolic pathways are identified, consider co-administration with inhibitors of the relevant enzymes. |

| Inadequate formulation | 1. Improve solubility: Ensure this compound is fully solubilized in the vehicle used for administration. 2. Consider advanced formulations: Explore encapsulation in nanoparticle systems designed for brain delivery. |

Problem 2: Inconsistent results in brain distribution studies.

| Possible Cause | Troubleshooting Step |

| Variability in surgical or dosing procedures | 1. Standardize protocols: Ensure consistent timing of administration, blood and tissue collection across all animals. 2. Refine surgical techniques: For studies involving cannulation, ensure proper placement and minimal tissue damage. |

| Animal-to-animal variability in transporter expression | 1. Increase sample size: Use a sufficient number of animals per group to account for biological variation. 2. Measure transporter expression: If possible, quantify the expression levels of relevant efflux transporters (e.g., P-gp) in the brain tissue of your study animals. |

| Issues with bioanalytical method | 1. Validate analytical method: Ensure your method for quantifying this compound in brain homogenate and plasma is validated for accuracy, precision, and sensitivity. 2. Check for matrix effects: Assess and correct for any matrix effects from brain tissue or plasma that may interfere with quantification. |

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈N₂O₄ | PubChem |

| Molecular Weight | 384.47 g/mol | PubChem |

| XLogP3-AA (Predicted) | 2.9 | PubChem |

Table 2: Qualitative Comparison of Brain Permeability of this compound and its Derivative CB6

| Compound | Modification | Brain Permeability Characteristics | Source |

| This compound | - | Relatively low brain permeability. | |

| CB6 | N-propyl group addition | Improved brain bioavailability; higher peak concentration and greater retention in the brain compared to this compound. |

Note: Specific quantitative brain-to-plasma concentration ratios (Kp or Kp,uu,brain) for this compound and CB6 are not currently available in the cited literature. Researchers are encouraged to determine these values experimentally.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay to Assess P-glycoprotein Interaction

This protocol is a general guideline to determine if this compound is a substrate of the P-gp efflux pump.

1. Cell Culture:

-

Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Transport Assay:

-

Apical to Basolateral (A-B) Transport:

-

Add this compound solution (e.g., 10 µM) to the apical (upper) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

-

Basolateral to Apical (B-A) Transport:

-

Add this compound solution to the basolateral chamber.

-

Collect samples from the apical chamber at the same time points.

-

-

With Inhibitor:

-

Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) pre-incubated on the apical side.

-

3. Sample Analysis:

-

Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

-

An efflux ratio > 2 is indicative of active efflux. A significant reduction in the B-A transport in the presence of a P-gp inhibitor further confirms P-gp involvement.

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method, suitable for hydrophobic compounds like this compound.

1. Organic Phase Preparation:

-

Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane or acetone).

2. Emulsification:

-

Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

3. Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

4. Nanoparticle Collection and Purification:

-

Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilize the purified nanoparticles for long-term storage.

5. Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Assess the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Calculate the encapsulation efficiency and drug loading.

Mandatory Visualizations

Caption: Troubleshooting workflow for improving this compound brain permeability.

Caption: Simplified signaling pathway of this compound's neuroprotective effect.

Caption: Key factors influencing a compound's permeability across the blood-brain barrier.

References

Overcoming Corynoxine B solubility issues in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Corynoxine B.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is an oxindole alkaloid with limited solubility in aqueous buffers. It is classified as sparingly soluble in water-based solutions. However, it exhibits good solubility in several organic solvents. For instance, its solubility is approximately 3 mg/mL in ethanol and about 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

Directly dissolving this compound in aqueous buffers can be challenging due to its hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted with your aqueous buffer of choice to the desired final concentration[1]. It is advisable to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation.

Q3: What is the maximum achievable concentration of this compound in a buffer using the DMSO dilution method?

Using a 1:4 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.25 mg/mL can be achieved[1]. For applications requiring higher concentrations, the use of co-solvents may be necessary.

Q4: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If storage is unavoidable, it is advised not to store the aqueous solution for more than one day[1]. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C for extended periods.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents and cyclodextrins. For in vivo studies, formulations containing co-solvents like PEG300 and Tween-80 have been used to achieve higher concentrations[2]. The use of hydroxypropyl-β-cyclodextrin has also been reported in the literature for the separation of Corynoxine and this compound, suggesting its potential as a solubilizing agent.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO in the final solution is too low. | - Increase the proportion of DMSO in the final solution (note: consider the tolerance of your experimental system to DMSO).- Decrease the final concentration of this compound.- Add the DMSO stock to the buffer slowly while vortexing vigorously.- Consider using a formulation with co-solvents like PEG300 and Tween-80 for higher concentrations. |

| Inconsistent experimental results. | Degradation of this compound in the aqueous solution. | - Prepare fresh aqueous solutions of this compound for each experiment.- Avoid storing aqueous solutions for more than 24 hours.- Protect solutions from light and store at 4°C for short-term use. |

| Difficulty achieving the desired concentration for in vivo studies. | The limited aqueous solubility of this compound. | - Utilize a co-solvent formulation. A commonly used vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline. |

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Ethanol | ~3 mg/mL |

| DMSO | ~30 mg/mL |

| DMF | ~30 mg/mL |

| Acetonitrile | 0.1 - 1 mg/mL |

| Methanol | 0.1 - 1 mg/mL |

| 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Assays

This protocol describes the preparation of a 100 µM working solution of this compound in a cell culture medium.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Desired aqueous buffer or cell culture medium, pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a 10 mM stock solution in DMSO:

-

Weigh out an appropriate amount of this compound.

-

Dissolve the solid this compound in sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.845 mg of this compound (MW: 384.47 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at -20°C for future use.

-

-

Prepare the final working solution:

-

On the day of the experiment, thaw the 10 mM stock solution at room temperature.

-

Serially dilute the stock solution with the pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of the medium.

-

Vortex the solution gently to ensure homogeneity.

-

Use the freshly prepared working solution immediately for your experiments.

-

Protocol 2: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in animal models, achieving a concentration of ≥ 2.08 mg/mL.

Materials:

-

This compound (solid)

-

DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a 20.8 mg/mL stock solution in DMSO:

-

Dissolve the required amount of this compound in DMSO to achieve a concentration of 20.8 mg/mL.

-

-

Prepare the final formulation (for 1 mL):

-

In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.

-

Add 450 µL of saline to the mixture and vortex one final time.

-

The final concentration of this compound in this formulation will be ≥ 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Signaling Pathways and Workflows

This compound Signaling Pathway

This compound induces autophagy through a Beclin-1-dependent mechanism that is independent of the mTOR signaling pathway. It enhances the interaction between Beclin-1 and High Mobility Group Box 1 and 2 (HMGB1/2), which promotes the formation of autophagosomes.

Caption: this compound-induced autophagy pathway.

Corynoxine Signaling Pathway (Enantiomer)

In contrast to this compound, its enantiomer Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.

Caption: Corynoxine-induced autophagy pathway.

Experimental Workflow for Preparing Aqueous Solutions

This workflow outlines the decision-making process for preparing an aqueous solution of this compound based on the experimental requirements.

Caption: Workflow for this compound solution preparation.

References

Technical Support Center: Optimizing Corynoxine B for Autophagy Induction

Welcome to the technical support center for utilizing Corynoxine B (Cory B) in autophagy research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers and drug development professionals effectively use this compound to induce maximal autophagy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced autophagy?

A1: this compound induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1] It enhances the activity of the Beclin 1/VPS34 complex, a key initiator of autophagosome formation.[1][2] this compound directly binds to High Mobility Group Box 1 and 2 (HMGB1/2), promoting their interaction with Beclin 1.[2][3] This interaction stimulates the lipid kinase activity of the VPS34 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and subsequent recruitment of autophagy-related proteins to form the autophagosome.

Q2: What is a good starting concentration for this compound and how long should I treat my cells?

A2: A common starting concentration for in vitro experiments is 20 µM. However, the optimal concentration can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells. Treatment times typically range from 6 to 24 hours.

Q3: Is this compound cytotoxic at higher concentrations?

A3: High concentrations of this compound and its derivatives can exhibit cytotoxicity. For example, a derivative of this compound, CB6, showed a tendency towards toxicity at 40 µM in N2a neural cells. It is crucial to perform a cytotoxicity assay (e.g., LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Q4: How can I measure the induction of autophagy by this compound?

A4: Autophagy induction can be monitored by several methods:

-

Western Blotting: Assess the levels of key autophagy marker proteins. Look for an increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1.

-

Fluorescence Microscopy: Observe the formation of LC3 puncta (autophagosomes) in cells transfected with GFP-LC3 or RFP-GFP-LC3 constructs. An increase in the number of puncta per cell indicates autophagy induction.

-

Autophagic Flux Assays: To ensure the observed increase in autophagosomes is due to increased formation rather than blocked degradation, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine (CQ). A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.

Q5: Can this compound be used for in vivo studies?

A5: Yes, this compound has been used in vivo in drosophila and mouse models of Parkinson's disease, where it was shown to enhance autophagy and promote the clearance of α-synuclein. However, its brain permeability is relatively low. A derivative, CB6, was developed with improved brain bioavailability. For in vivo studies in rodents, oral administration of this compound derivatives has been effective at doses of 10-20 mg/kg/day.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No significant increase in LC3-II levels | - Suboptimal concentration of this compound: The concentration may be too low for your specific cell line. - Incorrect treatment time: The time point of analysis might be too early or too late. - Poor antibody quality: The anti-LC3 antibody may not be sensitive enough. | - Perform a dose-response curve (e.g., 5, 10, 20, 40 µM) to find the optimal concentration. - Conduct a time-course experiment (e.g., 6, 12, 24 hours). - Use a validated and high-quality anti-LC3 antibody. |

| p62 levels do not decrease | - Impaired autophagic flux: Autophagosome fusion with lysosomes might be blocked. - Increased p62 transcription: The cell may be upregulating p62 expression, masking its degradation. | - Perform an autophagic flux assay using lysosomal inhibitors (Bafilomycin A1 or Chloroquine) to confirm that the autophagic machinery is functional. - Analyze p62 mRNA levels by qPCR to check for transcriptional upregulation. |

| High cell death observed | - This compound cytotoxicity: The concentration used may be toxic to the cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. | - Determine the optimal, non-toxic concentration of this compound using a cytotoxicity assay (e.g., LDH or MTT assay). - Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.1%). |

| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the autophagic response. - Inconsistent this compound preparation: Improper storage or handling of the compound can lead to degradation. | - Standardize cell culture procedures, using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |

Quantitative Data Summary

Table 1: Effective Concentrations of this compound and its Derivative (CB6) in In Vitro Studies

| Compound | Cell Line | Concentration Range | Optimal Concentration | Treatment Time | Key Findings | Reference |

| This compound | PC12 | - | 20 µM | 6 hours | Increased EGFP-2xFYVE puncta | |

| This compound | N2a | - | 20 µM | 6 hours | Increased LC3-II, decreased p62 | |

| This compound | N2a, SH-SY5Y | - | 25 µM | 6 hours | Induced autophagy | |

| CB6 | N2a | 5 - 40 µM | 20 µM | 12 hours | Dose-dependent increase in LC3-II and decrease in SQSTM1 | |

| CB6 | PC12, HeLa, HEK293 | - | 20 µM | - | Confirmed autophagy induction |

Table 2: In Vivo Efficacy of this compound and its Derivative (CB6)

| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| This compound | Drosophila (α-syn transgenic) | - | Feeding | 6 hours | Induced GFP-Atg8a puncta, decreased α-syn levels | |

| This compound | Mouse (A53T α-syn transgenic) | - | - | - | Enhanced autophagy, promoted α-syn clearance | |

| CB6 | Mouse (MPTP model) | 10, 20 mg/kg/day | Oral | 21 days | Improved motor function, prevented dopaminergic neuron loss |

Experimental Protocols

Protocol 1: In Vitro Autophagy Induction and Analysis by Western Blot

-

Cell Seeding: Plate your cells of interest (e.g., N2a, PC12) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: The following day, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/loading control and p62/loading control ratios and normalize to the vehicle control.

Protocol 2: Autophagic Flux Assay using Fluorescence Microscopy

-

Cell Transfection and Seeding: Transfect cells with a tandem fluorescent-tagged LC3 (RFP-GFP-LC3) plasmid using a suitable transfection reagent. After 24 hours, seed the transfected cells onto glass coverslips in a 24-well plate.

-

Cell Treatment: Allow the cells to adhere overnight. Treat the cells with this compound at the predetermined optimal concentration, with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment period.

-

Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Confocal Microscopy: Visualize the cells using a confocal microscope.

-

Autophagosomes: Appear as yellow puncta (co-localization of GFP and RFP).

-

Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

-

-

Data Analysis: Count the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in both yellow and red puncta with this compound treatment, and a significant accumulation of yellow puncta in the presence of a lysosomal inhibitor, indicates a functional autophagic flux.

Visualizations

Caption: this compound Signaling Pathway for Autophagy Induction.

Caption: Experimental Workflow for Optimizing this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of Corynoxine B in Kinase Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Corynoxine B in kinase assays. Given the limited public data on the broad kinome profile of this compound, this guide focuses on its known interactions with kinase signaling pathways and provides methodologies for researchers to assess its selectivity in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is there a comprehensive kinome scan available for this compound?

A1: Currently, there is no publicly available, comprehensive kinome-wide profiling data for this compound that details its interaction with a large panel of kinases. The existing research primarily focuses on its role as an autophagy inducer and its effects on specific signaling pathways.

Q2: What are the known kinase-related pathways affected by this compound?

A2: this compound is known to induce autophagy. It has been reported to enhance the activity of the Beclin 1/VPS34 complex, which involves the Class III phosphatidylinositol 3-kinase (PIK3C3).[1][2][3] This action appears to be independent of the mTOR pathway.[2] However, its enantiomer, Corynoxine, has been shown to induce autophagy by inhibiting the Akt/mTOR pathway.[4] Additionally, Corynoxine has been observed to suppress the PI3K/AKT signaling pathway in lung adenocarcinoma cells.

Q3: My experimental results with this compound are unexpected. Could off-target kinase activity be the cause?

A3: It is plausible that unexpected results could stem from off-target kinase activity. Since this compound is known to modulate the PI3K/Akt pathway, it could potentially interact with other kinases, either directly or indirectly. To investigate this, it is recommended to perform a kinase selectivity profile or, at a minimum, test its activity against kinases that are functionally related to your observed phenotype or are part of the broader PI3K/Akt/mTOR signaling network.

Q4: How can I determine if this compound is inhibiting a specific kinase in my assay?

A4: To determine if this compound is inhibiting a kinase of interest, you can perform an in vitro kinase assay with the purified kinase, ATP, and a suitable substrate. By testing a range of this compound concentrations, you can determine its half-maximal inhibitory concentration (IC50). A detailed protocol for a general in vitro kinase assay is provided in this guide.

Q5: What is the difference in the mechanism of action between this compound and its enantiomer, Corynoxine?

A5: While both are autophagy inducers, their reported mechanisms differ. This compound is suggested to act in a Beclin 1-dependent, mTOR-independent manner, activating the PIK3C3 complex. In contrast, Corynoxine is reported to induce autophagy by inhibiting the Akt/mTOR pathway. This difference highlights the potential for stereoisomers to have distinct pharmacological profiles.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypic results in cell-based assays.

-

Possible Cause: The observed phenotype may be due to the modulation of an unknown kinase or signaling pathway by this compound. Given its known effects on the PI3K/Akt pathway, other related kinases could be affected.

-

Troubleshooting Steps:

-

Validate the Primary Target Engagement: Confirm that this compound is inducing autophagy in your cell line as expected by monitoring markers like LC3-II conversion or p62 degradation via Western blot.

-

Assess the Akt/mTOR Pathway: Profile the phosphorylation status of key proteins in the Akt/mTOR pathway (e.g., phospho-Akt, phospho-mTOR, phospho-p70S6K) to see if this pathway is being modulated in your system.

-

Use a More Selective Autophagy Inducer: As a control, compare the phenotype induced by this compound with that of a more well-characterized and selective autophagy inducer to see if the effects are consistent with autophagy induction alone.

-

Perform a Kinase Profiling Assay: If resources permit, subject this compound to a commercially available kinase profiling service to identify potential off-target interactions. A general workflow is described below.

-

Problem 2: High background or variability in an in vitro kinase assay with this compound.

-

Possible Cause: this compound may be interfering with the assay technology itself (e.g., fluorescence, luminescence) or may have poor solubility in the assay buffer.

-

Troubleshooting Steps:

-

Assay Interference Check: Run a control experiment without the kinase to see if this compound alone affects the assay signal.

-

Solubility Assessment: Visually inspect the assay wells for any precipitation of the compound. You may need to adjust the buffer composition or use a different solvent, ensuring the final solvent concentration does not affect kinase activity.

-

Optimize ATP Concentration: If you suspect this compound is an ATP-competitive inhibitor, the measured IC50 will depend on the ATP concentration. Perform the assay at an ATP concentration close to the Km value for the specific kinase.

-

Summary of Known Biological Activity of Corynoxine and its Isomer

| Compound | Reported Mechanism of Action | Target Pathway(s) | IC50 Values | Cell Lines Studied |

| This compound | Autophagy induction | Beclin 1/PIK3C3 Complex | Not reported for specific kinases | N2a, PC12 |

| Corynoxine | Autophagy induction, Anti-proliferative | Akt/mTOR, PI3K/AKT | 101.6 µM (A549), 161.8 µM (SPC-A1), 189.8 µM (NCI-H1299) | N2a, SH-SY5Y, A549, SPC-A1, NCI-H1299 |

| CB6 (this compound derivative) | Autophagy induction | PIK3C3 Complex | Not reported for specific kinases | N2a, PC12 |

Experimental Protocols

Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using a radiometric or luminescence-based method.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution (e.g., in DMSO)

-

Kinase assay buffer (varies by kinase, but typically contains Tris-HCl, MgCl2, DTT)

-

ATP (for radiometric assays, [γ-32P]ATP)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) or P81 phosphocellulose paper for radiometric assays

-

Microplate reader (luminescence) or scintillation counter (radiometric)

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a 2-fold serial dilution of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction:

-

Add the kinase and substrate to the wells of a microplate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

-

Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Stop the Reaction and Detect Signal:

-

Luminescence-based: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Radiometric: Spot a portion of the reaction mixture onto P81 paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

References

- 1. This compound derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing Corynoxine B cytotoxicity at high concentrations

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the cytotoxic effects of Corynoxine B, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for observing this compound cytotoxicity?

A1: The effective concentration of this compound varies significantly depending on the cell line. For instance, in studies on lung adenocarcinoma cell lines like A549, NCI-H1299, and SPC-A1, IC50 values (the concentration required to inhibit 50% of cell growth) were observed in the range of 100 µM to 200 µM after 24 hours of treatment[1]. In pancreatic cancer cell lines such as Panc-1 and Patu-8988, cytotoxic effects including apoptosis and cell cycle arrest are prominently observed at concentrations around 200 µM[2]. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range.

Q2: What is the primary mechanism of cell death induced by high concentrations of this compound?

A2: At high concentrations, this compound primarily induces apoptosis (programmed cell death). This is supported by evidence of increased Annexin V-positive cells, elevated levels of cleaved Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio in treated cells[1][2]. Additionally, this compound has been shown to cause cell cycle arrest, particularly at the G2/M phase, which can precede apoptosis[2].

Q3: Does this compound affect normal, non-cancerous cells?

A3: Some studies suggest that this compound has a lesser impact on normal cells compared to cancer cells. For example, it had little effect on the viability of Beas-2B human bronchial epithelial cells at concentrations below 200 µM, a concentration at which significant cytotoxicity was observed in lung cancer cells. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.

Q4: How does this compound induce apoptosis and cell cycle arrest?

A4: this compound has been shown to modulate several signaling pathways. In pancreatic cancer cells, it increases the production of Reactive Oxygen Species (ROS), which in turn activates the p38 signaling pathway, leading to cell cycle arrest and apoptosis. In lung adenocarcinoma cells, this compound is reported to suppress the PI3K/AKT signaling pathway, which is a key pathway for cell survival.

Troubleshooting Guide

Issue 1: I am not observing the expected level of cytotoxicity with this compound.

-

Possible Cause 1: Compound Stability and Solubility.

-

Solution: this compound is typically dissolved in DMSO. Ensure your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including the vehicle control.

-

-

Possible Cause 2: Cell Line Specificity.

-

Solution: The sensitivity to this compound is highly cell-line dependent. The IC50 values can vary significantly between different cell types. You may need to adjust the concentration range and treatment duration for your specific cell line. We recommend performing a broad dose-response curve (e.g., 10 µM to 400 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to establish optimal conditions.

-

-

Possible Cause 3: Assay Method.

-

Solution: Different cytotoxicity assays measure different cellular parameters. MTT and CCK-8 assays measure metabolic activity, which generally correlates with cell viability. However, some compounds can interfere with the assay reagents. Confirm your results using a different method, such as a trypan blue exclusion assay for cell counting or a crystal violet staining assay for cell density.

-

Issue 2: My IC50 value is different from what is reported in the literature.

-

Possible Cause: Variations in Experimental Conditions.

-

Solution: IC50 values are highly sensitive to experimental parameters. Factors such as cell seeding density, the specific batch and percentage of serum in the culture medium, incubation time, and the specific cytotoxicity assay used can all influence the result. Ensure your experimental protocol is consistent and report all relevant parameters when documenting your results. Minor variations between labs are common.

-

Issue 3: How can I be sure the observed cell death is apoptosis and not necrosis?

-

Solution: Use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis. This method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). Further confirmation can be achieved by performing a Western blot to detect the cleavage of apoptosis markers like Caspase-3 and PARP.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay Method |

| A549 | Lung Adenocarcinoma | 101.6 | 24 hours | CCK-8 |

| SPC-A1 | Lung Adenocarcinoma | 161.8 | 24 hours | CCK-8 |

| NCI-H1299 | Lung Adenocarcinoma | 189.8 | 24 hours | CCK-8 |

Data sourced from a study on lung adenocarcinoma cells.

Table 2: Effect of this compound (200 µM) on Cell Cycle Distribution in Pancreatic Cancer Cells

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Panc-1 | Control | 55.1 | 30.2 | 14.7 |

| This compound | 40.3 | 25.5 | 34.2 | |

| Patu-8988 | Control | 60.2 | 25.1 | 14.7 |

| This compound | 45.6 | 20.3 | 34.1 |

Data adapted from a study on pancreatic cancer, showing an accumulation of cells in the G2/M phase after 24 hours of treatment.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-